molecular formula C11H6ClNO4 B1608911 5-(4-nitrophenyl)furan-2-carbonyl Chloride CAS No. 60335-99-1

5-(4-nitrophenyl)furan-2-carbonyl Chloride

Cat. No.: B1608911
CAS No.: 60335-99-1
M. Wt: 251.62 g/mol
InChI Key: IFEAELRKQSGSSY-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)furan-2-carbonyl Chloride is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-nitrophenyl group and a carbonyl chloride group

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-nitrophenyl)furan-2-carbonyl Chloride may also interact with various biological targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)furan-2-carbonyl Chloride typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride . The general reaction scheme is as follows:

5-(4-nitrophenyl)furan-2-carboxylic acid+SOCl25-(4-nitrophenyl)furan-2-carbonyl Chloride+SO2+HCl\text{5-(4-nitrophenyl)furan-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(4-nitrophenyl)furan-2-carboxylic acid+SOCl2​→5-(4-nitrophenyl)furan-2-carbonyl Chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires appropriate handling and safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)furan-2-carbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Amines: Formed through the reduction of the nitro group.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-(4-nitrophenyl)furan-2-carbonyl Chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chloro-4-nitrophenyl)furan-2-carbonyl Chloride
  • 5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl Chloride
  • 5-(4-nitrophenyl)-2-furoic acid

Uniqueness

5-(4-nitrophenyl)furan-2-carbonyl Chloride is unique due to the presence of both a nitro group and a carbonyl chloride group on the furan ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-(4-nitrophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)13(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEAELRKQSGSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397017
Record name 5-(4-nitrophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60335-99-1
Record name 5-(4-nitrophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Was prepared by stirring a mixture of 5-(4-nitrophenyl)-2-furoic acid (1.0 g, 4.3 mmol) and thionyl chloride (10 ml) at reflux for 2 hours. The mixture was evaporated and co-evaporated with anhydrous toluene. The acid chloride was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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